molecular formula C11H15N5O2S B2385263 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide CAS No. 1428378-41-9

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide

Cat. No.: B2385263
CAS No.: 1428378-41-9
M. Wt: 281.33
InChI Key: KNGAWKDDGNCHSV-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide: is a complex organic compound that features a pyridazine ring substituted with a pyrrole moiety

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on the kinase p70s6kβ . This kinase is involved in protein synthesis and cell proliferation, indicating that the compound may have potential applications in regulating these processes.

Mode of Action

The exact mode of action of this compound is not clearly understood at this time. The interaction of the compound with its targets and the resulting changes are subject to ongoing research. It’s important to note that the compound’s structure, particularly the presence of the pyrrole and pyridazine groups, may play a key role in its interactions with target proteins .

Biochemical Pathways

Given the potential activity on the kinase p70s6kβ , it’s plausible that the compound could influence pathways related to protein synthesis and cell growth.

Result of Action

Given the potential activity on the kinase p70S6Kβ , it’s possible that the compound could influence cell proliferation and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction.

    Introduction of the Pyrrole Moiety: The pyrrole group can be introduced via a substitution reaction, often using a halogenated pyridazine intermediate.

    Attachment of the Aminoethyl Group: This step involves the nucleophilic substitution of an appropriate amine.

    Sulfonamide Formation: Finally, the methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(pyridazin-3-ylamino)ethyl)methanesulfonamide
  • N-(2-(pyrrol-1-yl)pyridazin-3-yl)ethylamine
  • N-(2-(pyridazin-3-yl)ethyl)methanesulfonamide

Uniqueness

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide is unique due to the presence of both the pyrrole and pyridazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-19(17,18)13-7-6-12-10-4-5-11(15-14-10)16-8-2-3-9-16/h2-5,8-9,13H,6-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGAWKDDGNCHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCNC1=NN=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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